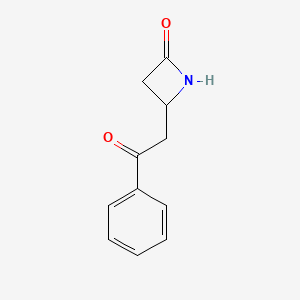
4-Phenacyl-azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenacyl-azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactam rings Azetidinones, particularly 2-azetidinones, are known for their significant biological and pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions: . This reaction is favored due to its mild conditions and high yields. The general procedure involves the condensation of an amine with an aldehyde to form an imine, which then reacts with a ketene to form the azetidinone ring.
Industrial Production Methods: For industrial-scale production, the Staudinger reaction is often employed due to its efficiency and scalability. The use of diethyl chlorophosphate as an acid-activating agent for the generation of ketenes from carboxylic acids in situ is a common method . This approach allows for the one-pot synthesis of azetidinones without the need for intermediate purification steps.
化学反応の分析
Types of Reactions: 4-Phenacyl-azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The phenacyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
科学的研究の応用
4-Phenacyl-azetidin-2-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Phenacyl-azetidin-2-one involves its interaction with various molecular targets. The compound is known to inhibit enzymes by forming stable complexes with their active sites . This inhibition can disrupt essential biological pathways, leading to the compound’s pharmacological effects. The azetidinone ring structure is particularly effective in inhibiting serine proteases and other enzymes involved in bacterial cell wall synthesis .
類似化合物との比較
Azetidin-2-one: The parent compound of the azetidinone family, known for its antibacterial properties.
4-Acetoxy-azetidin-2-one: A derivative with enhanced reactivity due to the presence of an acetoxy group.
4-Benzoyloxy-azetidin-2-one:
Uniqueness: 4-Phenacyl-azetidin-2-one is unique due to the presence of the phenacyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .
特性
CAS番号 |
76127-62-3 |
|---|---|
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC名 |
4-phenacylazetidin-2-one |
InChI |
InChI=1S/C11H11NO2/c13-10(6-9-7-11(14)12-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14) |
InChIキー |
NKVFCWFKCHZKSH-UHFFFAOYSA-N |
正規SMILES |
C1C(NC1=O)CC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


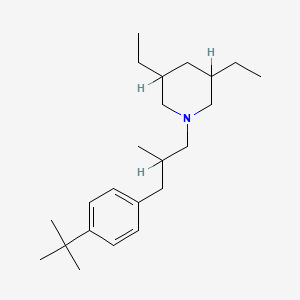
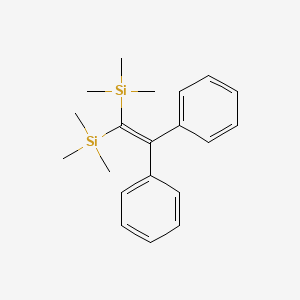

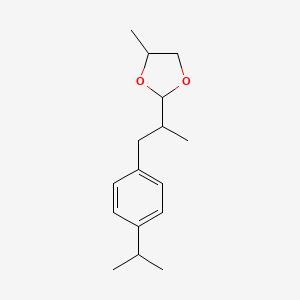

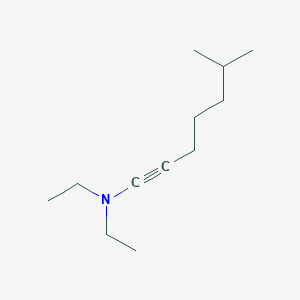


![1-Fluorobicyclo[2.2.1]heptane](/img/structure/B14446984.png)



![Acetic acid--[5-(5-ethenyl-2-methoxyphenyl)furan-3-yl]methanol (1/1)](/img/structure/B14447014.png)

